1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride
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Overview
Description
1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound is part of the spirohydantoin family, characterized by a spiro-connected hydantoin ring system. It has garnered interest due to its potential as a selective agonist for delta opioid receptors, which are targets for neurological and psychiatric disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride typically involves the reaction of hydantoin derivatives with appropriate phenyl-substituted reagents. One common method includes the cyclization of phenyl-substituted hydantoins under controlled conditions to form the spiro-connected structure . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve high-throughput synthesis techniques to optimize the yield and scalability. Techniques such as continuous flow synthesis and automated reaction setups are employed to produce large quantities efficiently .
Chemical Reactions Analysis
Types of Reactions
1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms with different functional groups.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .
Major Products
The major products formed from these reactions are often derivatives with modified functional groups, which can exhibit different chemical and biological properties. These derivatives are valuable for further research and potential therapeutic applications .
Scientific Research Applications
1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its interactions with biological targets, particularly delta opioid receptors.
Medicine: Research focuses on its potential as a therapeutic agent for treating neurological and psychiatric disorders.
Industry: It is explored for its applications in developing new materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through its interaction with delta opioid receptors. It acts as a selective agonist, binding to these receptors and modulating their activity. This interaction influences various molecular pathways, leading to potential therapeutic effects such as pain relief and modulation of neurological functions .
Comparison with Similar Compounds
Similar Compounds
SNC80: A well-known delta opioid receptor agonist with a similar spirohydantoin structure.
BW373U86: Another delta opioid receptor agonist with comparable pharmacological properties.
Uniqueness
1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride stands out due to its unique structural features and selective binding affinity for delta opioid receptors. This selectivity reduces the risk of adverse effects commonly associated with other delta opioid receptor agonists, making it a promising candidate for further development .
Biological Activity
1-Phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione hydrochloride is a compound belonging to the class of spirohydantoins, which have garnered attention due to their diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C13H15N3O2 with a molecular weight of approximately 245.277 g/mol. The compound exhibits a density of about 1.3 g/cm³ and has been characterized for its structural and chemical properties in various studies .
Research indicates that compounds within the triazaspiro series act as inhibitors of the prolyl hydroxylase (PHD) family of enzymes. These enzymes are crucial in regulating hypoxia-inducible factors (HIFs), which play a significant role in erythropoiesis (the production of red blood cells). The inhibition of PHDs leads to an increase in erythropoietin (EPO) levels, which can be beneficial in treating anemia .
Biological Activities
This compound has shown several promising biological activities:
- Erythropoiesis Stimulation : As a PHD inhibitor, it promotes EPO production, potentially aiding in anemia treatment .
- Cardiovascular Protection : Recent studies have suggested that derivatives of this compound may target mitochondrial permeability transition pores (mPTP), which are implicated in myocardial cell death during ischemic conditions .
- Neuropharmacological Effects : Some derivatives have been explored for their potential as anxiolytics and antidepressants due to their structural similarities with known psychoactive compounds .
Research Findings and Case Studies
A variety of studies have examined the pharmacological effects and safety profiles of this compound:
Table 1: Summary of Biological Activities
Case Study: EPO Regulation
In a preclinical study involving animal models, spirohydantoins demonstrated significant upregulation of EPO levels after administration. This effect was linked to improved hematological parameters and suggests potential for clinical applications in anemia management .
Case Study: Cardioprotection
A pharmacological investigation into the role of mPTP inhibitors based on the triazaspiro scaffold revealed that these compounds could significantly reduce myocardial injury following reperfusion injury in rat models. This was attributed to their ability to stabilize mitochondrial function during ischemic events .
Safety and Toxicology
While the therapeutic potential is significant, safety profiles must be carefully evaluated. Studies indicate that modifications to the chemical structure can mitigate hepatotoxic effects commonly associated with similar compounds. For instance, systematic introduction of acidic functionalities has been shown to reduce liver enzyme elevations in preclinical assessments .
Properties
IUPAC Name |
1-phenyl-1,3,8-triazaspiro[4.5]decane-2,4-dione;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2.ClH/c17-11-13(6-8-14-9-7-13)16(12(18)15-11)10-4-2-1-3-5-10;/h1-5,14H,6-9H2,(H,15,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKXWCVZNYDQGEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC(=O)N2C3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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